2-Oxo Mirabegron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo Mirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used to treat overactive bladder
Preparation Methods
The synthesis of 2-Oxo Mirabegron involves several steps. Starting with mandelic acid and 2-aminothiazole-4-acetic acid, the target product is obtained through a series of reactions including amide condensation, carbonyl reduction, nitro reduction, and another amide condensation . The process has been optimized for industrial production by using ammonium formate as the hydrogen source for nitro reduction, which simplifies the operation and makes the reaction conditions milder .
Chemical Reactions Analysis
2-Oxo Mirabegron undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert functional groups within the molecule.
Reduction: Commonly involves reducing agents like ammonium formate to convert nitro groups to amines.
Substitution: This reaction can occur under specific conditions where one functional group is replaced by another. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Oxo Mirabegron has several scientific research applications:
Mechanism of Action
2-Oxo Mirabegron, like its parent compound Mirabegron, acts as a beta-3 adrenergic receptor agonist. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of overactive bladder . The molecular targets involved include beta-3 adrenergic receptors, which mediate the relaxation of smooth muscle tissue .
Comparison with Similar Compounds
2-Oxo Mirabegron can be compared with other beta-3 adrenergic receptor agonists such as Vibegron. Both compounds are used to treat overactive bladder, but they differ in their efficacy and safety profiles. Vibegron has shown greater improvement in total urinary incontinence episodes and volume voided compared to Mirabegron . the overall efficacy and patient preference can vary depending on individual responses to the treatment .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can provide insights into its unique properties and potential therapeutic benefits.
Biological Activity
Introduction
2-Oxo Mirabegron is a derivative of Mirabegron, a well-known selective β3-adrenoceptor agonist used primarily in the treatment of overactive bladder (OAB). This article delves into the biological activity of this compound, examining its pharmacological properties, efficacy in clinical settings, and metabolic pathways. The findings are supported by data tables and relevant case studies to provide a comprehensive overview.
This compound operates as a β3-adrenoceptor agonist, which facilitates the relaxation of the bladder's detrusor muscle. This action results in increased bladder capacity and reduced frequency of micturition. The activation of β3-adrenoceptors leads to the accumulation of cyclic AMP (cAMP), which is crucial for muscle relaxation and inhibition of involuntary contractions.
Comparative Efficacy
The efficacy of this compound can be compared to that of its parent compound, Mirabegron. Clinical studies have demonstrated that Mirabegron significantly reduces micturition frequency and improves quality of life metrics for patients with OAB.
Study | Dosage | Micturition Reduction (per 24h) | Quality of Life Improvement |
---|---|---|---|
Phase II Study | 50 mg | -2.1 | Significant |
Phase III Study | 100 mg | -2.19 | Significant |
Phase III Study | 150 mg | -2.21 | Significant |
Data from these studies indicate that higher doses correlate with more significant improvements in both micturition frequency and quality of life scores .
Absorption and Distribution
The pharmacokinetic profile of this compound exhibits rapid absorption with a time to maximum concentration (Tmax) ranging from 3 to 4 hours. The absolute bioavailability varies from approximately 29% at lower doses to about 45% at higher doses .
Metabolic Pathways
Mirabegron undergoes extensive metabolism primarily through cytochrome P450 enzymes (CYP3A4 and CYP2D6), resulting in several metabolites, although the parent compound remains the most significant in circulation. The major metabolic pathways include:
- Dealkylation
- Oxidation
- Glucuronidation
These metabolic processes lead to the formation of both active and inactive metabolites, which are primarily excreted via urine .
Efficacy in Overactive Bladder Management
A comprehensive analysis was conducted involving patients treated with Mirabegron versus placebo. The results highlighted significant improvements in patient-reported outcomes, demonstrating that those receiving Mirabegron experienced greater reductions in urgency and frequency compared to those on placebo.
- Study Design : Double-blind, randomized control trial
- Patient Population : Adults diagnosed with OAB
- Results :
- Statistically significant reduction in micturition frequency.
- Improved quality of life scores correlated with treatment duration.
Safety Profile
The safety profile of Mirabegron has been extensively evaluated in various trials. Notably, it has shown minimal adverse effects compared to traditional antimuscarinic agents, making it a favorable option for patients with cardiovascular risk factors .
Properties
CAS No. |
1684453-05-1 |
---|---|
Molecular Formula |
C₂₁H₂₂N₄O₃S |
Molecular Weight |
410.49 |
Synonyms |
2-Amino-N-[4-[2-[[(2R)-2-hydroxy-2-phenylacetyl]amino]ethyl]phenyl]-4-Thiazoleacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.